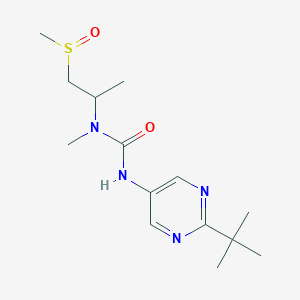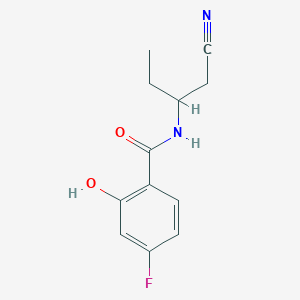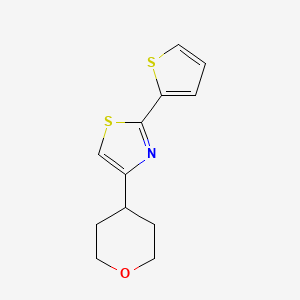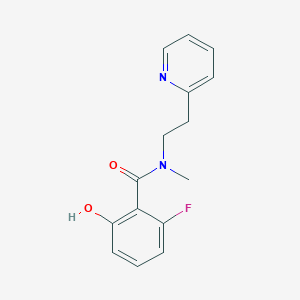![molecular formula C12H11F2N3O3 B7633047 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multistep process and has been found to have a mechanism of action that inhibits the growth of cancer cells. In
Wirkmechanismus
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea inhibits the growth of cancer cells by targeting the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell proliferation and survival, and is often overexpressed in cancer cells. By inhibiting GSK3β, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been found to have anti-inflammatory and immunomodulatory effects. These properties make it a potential candidate for the treatment of other diseases, such as autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has several advantages for lab experiments. It has been found to be effective against a variety of cancer types, making it a versatile compound for cancer research. It also has minimal toxicity in normal cells, making it a safer alternative to other cancer treatments. However, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential and limitations. Additionally, the synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea is complex and may be difficult for some labs to reproduce.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea. One potential direction is the development of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea analogs that may have improved efficacy and safety profiles. Another potential direction is the combination of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea with other cancer treatments to improve its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea and its potential for the treatment of other diseases.
Synthesemethoden
The synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea involves a multistep process that starts with the reaction between 3-(difluoromethoxy)pyridine-2-carboxylic acid and 2-amino-4-methylpyridine. The resulting compound is then reacted with furan-2-carboxaldehyde to produce the intermediate compound, which is then treated with N,N-dimethylformamide and triethylamine to form the final product, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been studied extensively for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c13-11(14)20-9-4-1-5-15-10(9)17-12(18)16-7-8-3-2-6-19-8/h1-6,11H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYZEMGSFFING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)NCC2=CC=CO2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)




![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)